

# Interpreting the Mass Spectrum of 2-Methoxy-5-methylbenzaldehyde: A Comparative Guide

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## Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzaldehyde

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This guide provides a detailed analysis of the mass spectrum of **2-Methoxy-5-methylbenzaldehyde**, a synthetic compound with applications in chromatographic science and as a potential antibacterial agent.<sup>[1]</sup> By comparing its fragmentation pattern with related benzaldehyde derivatives, this document serves as a valuable resource for the identification and characterization of this and similar molecules in various research and development settings.

## Executive Summary

The mass spectrum of **2-Methoxy-5-methylbenzaldehyde** is characterized by a distinct fragmentation pattern that provides critical information about its molecular structure. The molecular ion peak ( $[M]^+$ ) is observed at a mass-to-charge ratio ( $m/z$ ) of 150, consistent with its molecular formula of  $C_9H_{10}O_2$ .<sup>[1][2][3]</sup> Key fragmentation pathways involve the loss of a hydrogen atom, a methyl group, a formyl group, and carbon monoxide, leading to a series of characteristic fragment ions. Understanding these fragmentation patterns is essential for the unambiguous identification of this compound in complex mixtures.

## Mass Spectral Data Comparison

The following table summarizes the key mass spectral data for **2-Methoxy-5-methylbenzaldehyde** and compares it with structurally related compounds: benzaldehyde, 2-

methoxybenzaldehyde (o-anisaldehyde), and 2,6-dimethoxybenzaldehyde. This comparative approach highlights the influence of substituent groups on the fragmentation process.

Compound	Molecular Formula	Molecular Weight ( g/mol )	Molecular Ion (M <sup>+</sup> ) (m/z)	Key Fragment Ions (m/z) and Proposed Assignments
2-Methoxy-5-methylbenzaldehyde	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	150.18[1]	150	149 ([M-H] <sup>+</sup> ), 135 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 121 ([M-CHO] <sup>+</sup> ), 107, 91, 77
Benzaldehyde	C <sub>7</sub> H <sub>6</sub> O	106.12	106[4][5]	105 ([M-H] <sup>+</sup> ), 78 ([M-CO] <sup>+</sup> ), 77 ([C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> , often the base peak)[4] [5]
2-Methoxybenzaldehyde	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub>	136.15[6][7]	136	135 ([M-H] <sup>+</sup> ), 107 ([M-CHO] <sup>+</sup> ), 92, 77
2,6-Dimethoxybenzaldehyde	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	166.17	166 (Base Peak) [8]	165 ([M-H] <sup>+</sup> ), 151 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 137 ([M-CHO] <sup>+</sup> ), 123 ([M-CH <sub>3</sub> -CO] <sup>+</sup> ), 77 ([C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> )[8]

## Interpretation of the Fragmentation Pattern

The fragmentation of **2-Methoxy-5-methylbenzaldehyde** under electron ionization (EI) follows pathways characteristic of substituted aromatic aldehydes.[9] The molecular ion at m/z 150 is readily observed. The peak at m/z 149 is attributed to the loss of a hydrogen atom from the aldehyde group, a common fragmentation for aldehydes.[8][9]

The presence of the methoxy and methyl groups on the benzene ring influences the subsequent fragmentation. The loss of a methyl radical ( $\bullet\text{CH}_3$ ) from the methoxy group or the ring itself can lead to the fragment at  $m/z$  135. The loss of the formyl group ( $\bullet\text{CHO}$ ) results in a peak at  $m/z$  121. Further fragmentation of these primary ions through the loss of carbon monoxide (CO) or other neutral species gives rise to the other observed ions.

## Experimental Protocols

The following describes a typical experimental setup for acquiring the mass spectrum of **2-Methoxy-5-methylbenzaldehyde** using Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography (GC) Conditions:

- Injection Port Temperature: 250 °C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Column: 30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness, with a 5% phenyl methylpolysiloxane stationary phase
- Oven Temperature Program:
  - Initial temperature: 70 °C, hold for 2 minutes
  - Ramp: Increase temperature at a rate of 10 °C/min to 280 °C
  - Final hold: Hold at 280 °C for 5 minutes

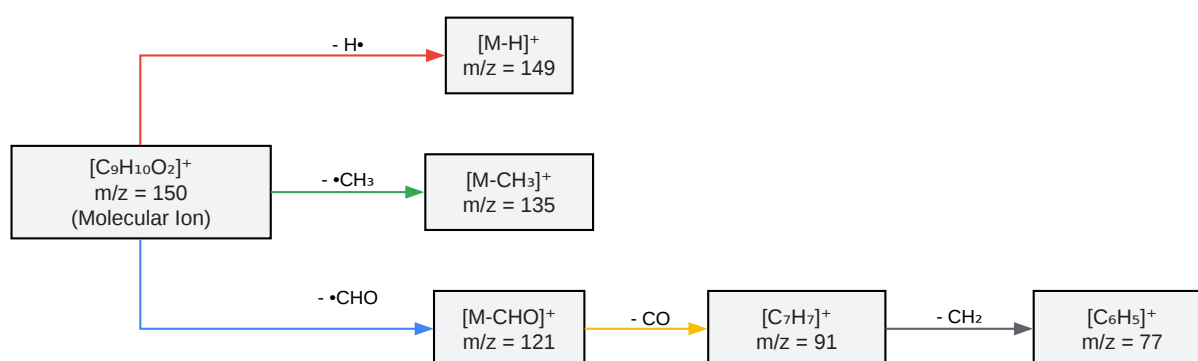
Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C

- Quadrupole Temperature: 150 °C
- Mass Range: Scan from m/z 40 to 400

## Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways for **2-Methoxy-5-methylbenzaldehyde**.



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Caption: Proposed fragmentation pathway of **2-Methoxy-5-methylbenzaldehyde**.

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- 4. C<sub>7</sub>H<sub>6</sub>O C<sub>6</sub>H<sub>5</sub>CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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